molecular formula C15H16ClN3O2S B7765186 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene CAS No. 6098-02-8

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene

Cat. No.: B7765186
CAS No.: 6098-02-8
M. Wt: 337.8 g/mol
InChI Key: OJAKKSSXVSWKKR-UHFFFAOYSA-N
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Description

4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene: is a chemical compound with the molecular formula C15H16ClN3O2S and a molecular weight of 337.82 g/mol . This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

Mechanism of Action

The mechanism of action of 4-Chloro-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The sulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. The piperazine ring and pyridyl group contribute to the overall stability and reactivity of the molecule .

Comparison with Similar Compounds

  • 1-(4-Chlorophenylsulfonyl)-4-(2-pyridyl)piperazine
  • 4-Chloro-1-(pyridin-2-yl)piperazine

Comparison:

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S/c16-13-4-6-14(7-5-13)22(20,21)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAKKSSXVSWKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976457
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6098-02-8
Record name 1-(4-Chlorobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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